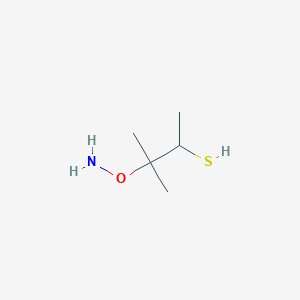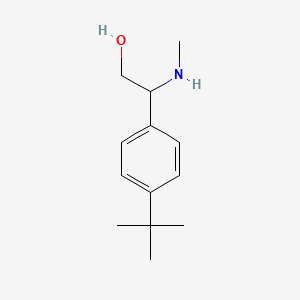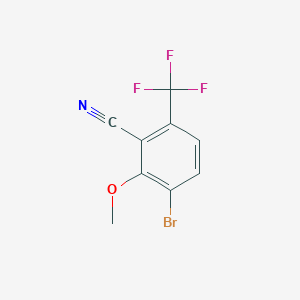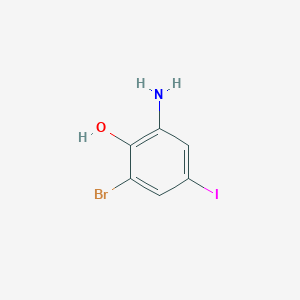
2,2'-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is an organic compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of multiple functional groups, including pyrrole, amine, and carboxylic acid groups, which contribute to its reactivity and versatility.
Preparation Methods
The synthesis of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves several steps. One common method involves the reaction of maleic anhydride with 4-aminobenzoic acid to form the corresponding maleic acid monoamide. This intermediate undergoes cyclization to yield the pyrrole derivative. Subsequent reactions with secondary amines and other reagents lead to the formation of the final compound .
Chemical Reactions Analysis
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one functional group is replaced by another.
Cycloaddition: The compound can participate in cycloaddition reactions, forming cyclic structures with other reactants.
Scientific Research Applications
2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and as a probe for studying biological processes.
Mechanism of Action
The mechanism of action of 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific proteins and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar compounds to 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid include:
N-Maleoylglycine: Known for its use in organic synthesis and as a biochemical probe.
N-Maleimido acetic acid: Utilized in the production of polymers and as a reagent in chemical reactions.
4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid: Employed in the synthesis of heat-resistant polymers and as a precursor for biologically active compounds.
These compounds share similar functional groups and reactivity, but 2,2’-(7-(4-(2-((2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)amino)-2-oxoethyl)benzyl)-1,4,7-triazonane-1,4-diyl)diacetic acid is unique due to its specific structure and combination of functional groups, which confer distinct properties and applications.
Properties
Molecular Formula |
C25H33N5O7 |
|---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
2-[4-(carboxymethyl)-7-[[4-[2-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-2-oxoethyl]phenyl]methyl]-1,4,7-triazonan-1-yl]acetic acid |
InChI |
InChI=1S/C25H33N5O7/c31-21(26-7-8-30-22(32)5-6-23(30)33)15-19-1-3-20(4-2-19)16-27-9-11-28(17-24(34)35)13-14-29(12-10-27)18-25(36)37/h1-6H,7-18H2,(H,26,31)(H,34,35)(H,36,37) |
InChI Key |
CNFQUMRAEDDEHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)CC(=O)NCCN3C(=O)C=CC3=O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Ethyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12847818.png)
![rel-(3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid](/img/structure/B12847825.png)
![Ethyl 4-chloro-8-iodo-7-methyl-pyrazolo[1,5-a][1,3,5]triazine-2-carboxylate](/img/structure/B12847829.png)
![(4S)-4-benzyl-3-[(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12847834.png)
![4H,5H,6H,7H-[1,2,3]triazolo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12847841.png)



![N-Butyl-2-[[8-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12847857.png)


